REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[CH:11][CH:10]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].C(Cl)(=O)C(Cl)=O.O[C:25]1[CH:32]=[CH:31][C:28]([CH:29]=[O:30])=[CH:27][CH:26]=1>C(Cl)Cl.CN(C=O)C>[CH2:1]([O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([O:15][C:25]2[CH:32]=[CH:31][C:28]([CH:29]=[O:30])=[CH:27][CH:26]=2)=[O:14])=[CH:11][CH:10]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)OC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
0.47 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
0.56 g
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Type
|
reactant
|
Smiles
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OC1=CC=C(C=O)C=C1
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Name
|
TEA
|
Quantity
|
0.706 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Type
|
CUSTOM
|
Details
|
Solvent was evaporated under high vacuum
|
Type
|
ADDITION
|
Details
|
DCM (10 mL) was added
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Type
|
CUSTOM
|
Details
|
the reaction mixture evaporated again to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in DCM (10 mL)
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with NaHCO3 (10 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCC)OC1=CC=C(C(=O)OC2=CC=C(C=C2)C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 977 mg | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 67.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |